molecular formula C12H18BrN3O B10897886 4-bromo-1-methyl-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10897886
M. Wt: 300.19 g/mol
InChI Key: WOPVHNPLEYXXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-1-METHYL-N~3~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N~3~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amidation: The carboxylic acid group on the pyrazole ring can be converted to the corresponding amide by reaction with an amine, in this case, 2-methylcyclohexylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the cyclohexyl ring.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group.

    Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N~3~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-Chloro-1-methyl-N~3~-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 4-BROMO-1-METHYL-N~3~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique reactivity and biological activity compared to its analogs. This can be exploited in the design of new compounds with improved properties.

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

4-bromo-1-methyl-N-(2-methylcyclohexyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H18BrN3O/c1-8-5-3-4-6-10(8)14-12(17)11-9(13)7-16(2)15-11/h7-8,10H,3-6H2,1-2H3,(H,14,17)

InChI Key

WOPVHNPLEYXXMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.